2-Dodecanoyloxazole
Overview
Description
2-Dodecanoyloxazole is an organic compound with the molecular formula C15H25NO2 It belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives, which 2-dodecanoyloxazole is a part of, have been found to exhibit a wide range of biological activities . These compounds are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to interact with their targets through non-covalent interactions . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Dodecanoyloxazole can be synthesized through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. This method proceeds via a 5-exo-dig cyclization process, leading to the formation of oxazoles under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet. This eco-friendly approach is advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecanoyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert oxazoles into oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles and oxazolines, which have significant biological and pharmacological activities .
Scientific Research Applications
2-Dodecanoyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiviral properties, making it useful in biological studies.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
2-Dodecanoylthiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Dodecanoylimidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness: 2-Dodecanoyloxazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)dodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-16-12-13-18-15/h12-13H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRWUMYWJZOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642041 | |
Record name | 1-(1,3-Oxazol-2-yl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-48-0 | |
Record name | 1-(1,3-Oxazol-2-yl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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